molecular formula C10H7BrN2 B106941 6-Bromo-2,2'-bipyridine CAS No. 10495-73-5

6-Bromo-2,2'-bipyridine

Cat. No. B106941
CAS RN: 10495-73-5
M. Wt: 235.08 g/mol
InChI Key: NCRIDSGPLISUEU-UHFFFAOYSA-N
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Patent
US07442797B2

Procedure details

In a nitrogen atmosphere, a THF (5 ml) solution of bromopyridine (0.5 g) was cooled to −78° C., then a hexane solution of n-butyllithium (1.57 M, 2 ml) was added dropwise thereto, after dropwise, the mixture was stirred at 0° C. for 3 hours. Thereafter, a THF solution of zinc chloride (3.15 g) was added dropwise to the mixture, after dropwise, the mixture was stirred for 3 hours. Next, 2,6-dibromopyridine (0.75 g) and tetrakis(triphenylphosphine)palladium (146 mg) were added to the mixture at room temperature, and the mixture was refluxed for 1 day. After the reaction mixture was allowed to cool, to which was then added water, the mixture was extracted with toluene, the solvent was distilled off, and the residue was purified by silica gel column chromatography, thereby obtaining desired compound as white crystal (0.5 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
146 mg
Type
catalyst
Reaction Step One
Quantity
3.15 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.Br[C:14]1[CH:19]=[CH:18][CH:17]=[C:16](Br)[N:15]=1>[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1.CCCCCC>[Br:1][C:2]1[N:3]=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4.5,^1:27,29,48,67|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
146 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
3.15 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
after dropwise, the mixture was stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after dropwise, the mixture was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool, to which
EXTRACTION
Type
EXTRACTION
Details
added water, the mixture was extracted with toluene
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.